molecular formula C11H9ClN2O2 B2875566 5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone CAS No. 400087-78-7

5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone

Cat. No.: B2875566
CAS No.: 400087-78-7
M. Wt: 236.66
InChI Key: CPTBTZRYUQXQKL-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone is a heterocyclic compound that contains a pyrazinone ring substituted with a 4-chlorophenyl group, a hydroxyl group, and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with methylhydrazine to form an intermediate, which is then cyclized to produce the desired pyrazinone compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrazinone ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-(4-chlorophenyl)-3-methyl-2(1H)-pyrazinone-1-one.

    Reduction: Formation of reduced derivatives of the pyrazinone ring.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine: Another heterocyclic compound with a similar chlorophenyl group but different ring structure.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and sulfonamide group, offering different biological activities.

Uniqueness

5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups on the pyrazinone ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-hydroxy-3-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-11(15)14(16)6-10(13-7)8-2-4-9(12)5-3-8/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTBTZRYUQXQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN(C1=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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